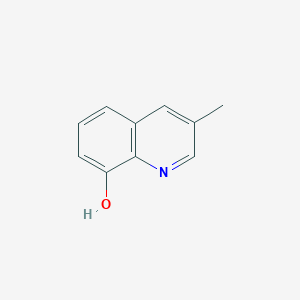

3-Methylquinolin-8-ol

Overview

Description

3-Methylquinolin-8-ol is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methyl group at the third position and a hydroxyl group at the eighth position. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

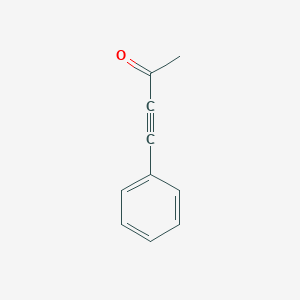

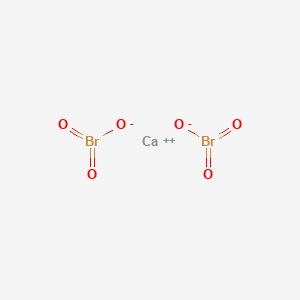

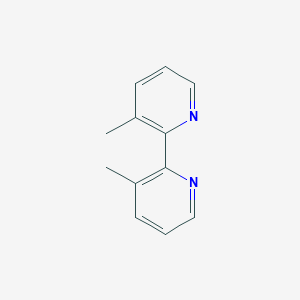

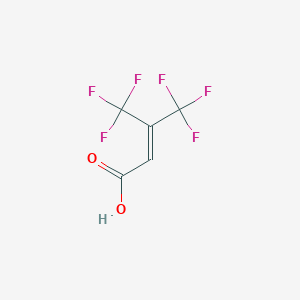

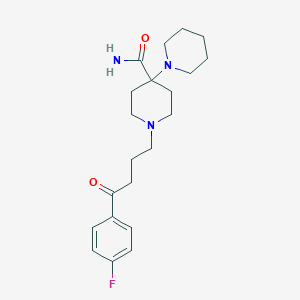

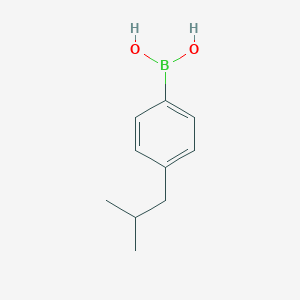

The synthesis of compounds related to 3-Methylquinolin-8-ol, such as 8-methylquinoline derivatives, has been extensively studied. For instance, the CpCo(III)-catalyzed C(sp3)–H bond alkenylation of 8-methylquinoline with alkynes demonstrates a highly regioselective and stereoselective method for modifying the quinoline structure . Similarly, the CpRh(III)-catalyzed regioselective C(sp3)-H methylation of 8-methylquinolines with organoboron reagents provides a pathway to monomethylated products . These methods highlight the potential for creating derivatives of 3-Methylquinolin-8-ol through selective bond activation and functionalization.

Molecular Structure Analysis

The molecular structure of related compounds, such as the acetone adduct of trans-methyliodo-8-hydroxyquinolinatocarbonyltriphenylphosphinerhodium(III), has been determined through crystallography, revealing an octahedral configuration around the rhodium atom . This insight into the coordination chemistry of quinoline derivatives is valuable for understanding the reactivity and potential applications of 3-Methylquinolin-8-ol.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is diverse. For example, organorhodium(III) complexes of 8-methylquinoline have been synthesized, which react with various ligands to form different complexes characterized by spectroscopic methods . Additionally, the synthesis of 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines involves a Sandmeyer-like reaction, which could be relevant for the functionalization of 3-Methylquinolin-8-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and structure of arsenic 2-methyl-8-mercaptoquinolinate provide insights into the coordination environment and bond lengths, which can affect the properties of the compound . Moreover, the synthesis, structure, and physico-chemical properties of 3-methyl derivatives of l-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinoline offer a glimpse into the tautomeric forms and their stability in different states, which is crucial for understanding the behavior of 3-Methylquinolin-8-ol .

Scientific Research Applications

Pharmaceutical and Medicinal Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Method of Application

A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Results or Outcomes

Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .

Optical and Light-Induced Properties

Quinoline azo-dyes, including 2-methylquinoline and quinoline, have been studied for their optical and photochromic properties .

Method of Application

The extinction coefficient and refractive index were determined using spectroscopic ellipsometry combined with transmittance measurements . Photo-responsive behavior was investigated by determination of trans – cis photoisomerization rates under irradiation with unpolarized 365 nm light .

Results or Outcomes

It was found that optical properties as well as photoisomerization rates of investigated polymers are dependent on the presence of a methyl substituent in the 2nd position of the quinoline moiety .

Antimicrobial Activity

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Method of Application

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Results or Outcomes

Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Antimalarial Activity

Quinoline and its derivatives have been used as antimalarial agents .

Method of Application

The antimalarial activity of quinoline derivatives is often evaluated using in vitro and in vivo assays against different strains of Plasmodium .

Results or Outcomes

Quinoline-based drugs have been effective in treating malaria, a disease caused by parasites of the genus Plasmodium .

Anticancer Activity

Quinoline derivatives have been studied for their potential anticancer activity .

Method of Application

The anticancer activity of quinoline derivatives is often evaluated using in vitro and in vivo assays against different cancer cell lines .

Results or Outcomes

Quinoline-based drugs have shown promise in treating various types of cancer .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives have also been studied for their potential antidepressant and anticonvulsant activities .

Method of Application

The antidepressant and anticonvulsant activities of quinoline derivatives are often evaluated using in vitro and in vivo assays .

Results or Outcomes

Quinoline-based drugs have shown potential in treating conditions such as depression and epilepsy .

Safety And Hazards

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name |

3-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPOFWYKNOUJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402027 | |

| Record name | 3-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinolin-8-ol | |

CAS RN |

75457-13-5 | |

| Record name | 3-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

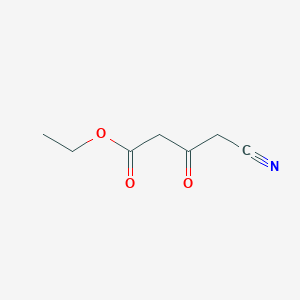

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)